molecular formula C20H30O3 B025493 5-Oxo-ETE CAS No. 106154-18-1

5-Oxo-ETE

Número de catálogo: B025493
Número CAS: 106154-18-1
Peso molecular: 318.4 g/mol
Clave InChI: MEASLHGILYBXFO-KDSVWZCMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

5-Oxo-ETE interacts with various enzymes, proteins, and other biomolecules. It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This enzyme is expressed in both inflammatory and structural cells . The actions of this compound are mediated by the G_i-coupled OXE receptor . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a potent chemoattractant for human white blood cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cytosolic calcium levels in neutrophils .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It selectively stimulates the migration and degranulation of eosinophils and activates the MAPK pathway in stimulated neutrophils via a specific G protein-coupled receptor . It also binds and activates the OXE receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in coincubations with human neutrophils, over 75% of the this compound produced following stimulation could be attributed to PC3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, when administered orally to cynomolgus monkeys, this compound rapidly appeared in the blood and had a half-life in plasma of over 7 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of arachidonic acid and is produced along with leukotrienes via the 5-lipoxygenase pathway . It is also metabolized by a number of pathways in common with arachidonic acid and other eicosanoids, including oxidation to 5-oxo-HETEs by both 12-LO and 15-LO .

Subcellular Localization

It is known that 5-lipoxygenase, the enzyme involved in the formation of this compound, is not only present in the cytosol of a cell, but is also able to translocate to nuclear compartments where it is associated with the euchromatin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 5-Oxo-ETE se sintetiza a partir del ácido araquidónico a través de una serie de reacciones enzimáticas. El proceso implica los siguientes pasos :

    Liberación de ácido araquidónico: El ácido araquidónico se libera de los fosfolípidos de membrana por la acción de las enzimas fosfolipasa A2.

    Oxigenación: El ácido araquidónico liberado se oxigena por la enzima 5-lipooxigenasa de araquidonato (ALOX5) para formar ácido 5S-hidroperoxi-6E,8Z,11Z,14Z-eicosatetraenoico (5S-HpETE).

    Reducción: El 5S-HpETE se reduce luego por peroxidasas celulares para formar 5S-HETE.

    Oxidación: Finalmente, el 5S-HETE se oxida por 5-HEDH en presencia de NADP+ para formar this compound.

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Oxo-ETE experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Propiedades

Número CAS

106154-18-1

Fórmula molecular

C20H30O3

Peso molecular

318.4 g/mol

Nombre IUPAC

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-

Clave InChI

MEASLHGILYBXFO-KDSVWZCMSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

SMILES isomérico

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O

SMILES canónico

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Apariencia

Assay:≥95%A solution in ethanol

Descripción física

Solid

Sinónimos

5-oxo-eicosatetraenoic acid
5-oxo-ETE

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-ETE
Reactant of Route 2
5-Oxo-ETE
Reactant of Route 3
Reactant of Route 3
5-Oxo-ETE
Reactant of Route 4
Reactant of Route 4
5-Oxo-ETE
Reactant of Route 5
5-Oxo-ETE
Reactant of Route 6
Reactant of Route 6
5-Oxo-ETE
Customer
Q & A

Q1: How is 5-oxo-ETE synthesized?

A1: this compound is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to this compound by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]

Q2: What is the primary receptor for this compound, and how does it mediate its effects?

A2: this compound exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]

Q3: What are the downstream effects of this compound binding to the OXE receptor?

A3: Binding of this compound to OXE-R triggers a variety of downstream effects, including:

  • Chemotaxis: this compound is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]
  • Cellular activation: this compound activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]
  • Actin polymerization: This process, essential for cell motility, is stimulated by this compound in both neutrophils and eosinophils. [, ]
  • Eosinophil survival: this compound indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []

Q4: What is the role of oxidative stress in this compound synthesis?

A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance this compound synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing this compound production. [, , , ]

Q5: What is transcellular biosynthesis, and how does it relate to this compound production?

A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of this compound, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to this compound by their 5-HEDH. This process highlights the complex interplay between different cells in this compound production. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol. []

Q7: How does the structure of this compound relate to its activity?

A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for this compound activity: [, , ]

    Q8: Can other fatty acids be metabolized by 5-HEDH?

    A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []

    Q9: What is the therapeutic potential of targeting the this compound/OXE-R axis?

    A9: Given its role in inflammation and leukocyte recruitment, the this compound/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]

      Q10: What are the main strategies being explored to target the OXE receptor?

      A10: Current research efforts focus on developing: [, , ]

      • Selective OXE-R antagonists: These compounds block the binding of this compound to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]

      Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?

      A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of this compound induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.

      Q12: What are the limitations of current animal models for studying this compound?

      A12: While various animal models have been used to study this compound, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.